molecular formula C18H12Cl2N6O B2932621 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-38-7

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No. B2932621
CAS RN: 881073-38-7
M. Wt: 399.24
InChI Key: LZNYWTDFLBSADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

Target of Action

The compound, 2-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit the activity of their targets by binding to their active sites . This binding can disrupt the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound targets tyrosine kinases, it could affect pathways related to cell growth and differentiation . If it targets dihydrofolate reductase, it could affect the folate metabolism pathway . The exact pathways affected by this specific compound would require further investigation.

Pharmacokinetics

It’s worth noting that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For instance, if the compound targets proteins involved in cell proliferation, it could potentially inhibit cell growth . The exact molecular and cellular effects of this compound would require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in clinical trials. Additionally, research could focus on developing new derivatives of the compound with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through a multi-step process. The first step involves the reaction of 3-chloroaniline with 2,4-dichloro-5-nitropyrimidine to produce 3-chloro-2-(2,4-dichloro-5-nitropyrimidin-1-yl)aniline. The second step involves the reaction of the intermediate product with 1-(3-chlorophenyl)hydrazine to produce 2-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-3-chloroaniline. The final step involves the reaction of the intermediate product with benzoyl chloride to produce this compound.

Scientific Research Applications

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYWTDFLBSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.